

# A Comparative Spectroscopic Guide to (4-Bromopyridin-2-yl)methanol and Its Derivatives

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## Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

Cat. No.: B145530

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **(4-Bromopyridin-2-yl)methanol** and its key derivatives, offering valuable data for compound identification, characterization, and quality control in research and development settings. The information presented is compiled from available experimental data and predictive analysis based on structurally similar compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(4-Bromopyridin-2-yl)methanol** and provide expected data for its acetate, benzoate, and methanamine derivatives based on established chemical principles and spectroscopic data of related structures.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
(4-Bromopyridin-2-yl)methanol	-8.40	d	1H	H6
	~7.55	d	1H	H5
	~7.35	dd	1H	H3
	~4.70	s	2H	-CH <sub>2</sub> -
	~3.50	br s	1H	-OH
(4-Bromopyridin-2-yl)methyl acetate (Predicted)	-8.42	d	1H	H6
	~7.58	d	1H	H5
	~7.38	dd	1H	H3
	~5.20	s	2H	-CH <sub>2</sub> -
	~2.10	s	3H	-COCH <sub>3</sub>
(4-Bromopyridin-2-yl)methyl benzoate (Predicted)	-8.45	d	1H	H6
	~8.05	m	2H	Benzoyl H
	~7.60-7.40	m	4H	Benzoyl H, H5, H3
	~5.40	s	2H	-CH <sub>2</sub> -
(4-Bromopyridin-2-yl)methanamine (Predicted)	-8.38	d	1H	H6

~7.50	d	1H	H5
~7.30	dd	1H	H3
~3.90	s	2H	-CH <sub>2</sub> -
~1.80	br s	2H	-NH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
(4-Bromopyridin-2-yl)methanol	~160.0	C2
~150.0	C6	
~132.0	C4	
~125.0	C5	
~122.0	C3	
~64.0	-CH <sub>2</sub> OH	
(4-Bromopyridin-2-yl)methyl acetate (Predicted)	~170.5	C=O
~158.0	C2	
~150.2	C6	
~132.5	C4	
~125.5	C5	
~122.5	C3	
~66.0	-CH <sub>2</sub> -	
~21.0	-CH <sub>3</sub>	
(4-Bromopyridin-2-yl)methyl benzoate (Predicted)	~166.0	C=O
~158.2	C2	
~150.3	C6	
~133.0	Benzoyl C	
~132.6	C4	
~130.0	Benzoyl C	
~129.5	Benzoyl C	
~128.5	Benzoyl C	

~125.6	C5	
~122.6	C3	
~66.5	-CH <sub>2</sub> -	
(4-Bromopyridin-2-yl)methanamine (Predicted)	~162.0	C2
~149.8	C6	
~131.8	C4	
~124.5	C5	
~121.5	C3	
~46.0	-CH <sub>2</sub> -	

Table 3: IR Spectroscopic Data (KBr, cm<sup>-1</sup>)

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group
(4-Bromopyridin-2-yl)methanol	3400-3200 (broad)	O-H stretch
~3050	C-H stretch (aromatic)	
~2900	C-H stretch (aliphatic)	
~1600, 1550, 1470	C=C, C=N stretch (pyridine ring)	
~1050	C-O stretch	
~600	C-Br stretch	
(4-Bromopyridin-2-yl)methyl acetate (Predicted)	~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)	
~1740	C=O stretch (ester)	
~1600, 1550, 1470	C=C, C=N stretch (pyridine ring)	
~1230	C-O stretch (ester)	
~600	C-Br stretch	
(4-Bromopyridin-2-yl)methyl benzoate (Predicted)	~3060	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)	
~1720	C=O stretch (ester)	
~1600, 1550, 1470	C=C, C=N stretch (pyridine ring)	
~1270, 1100	C-O stretch (ester)	
~710	C-H bend (aromatic)	
~600	C-Br stretch	

(4-Bromopyridin-2-yl)methanamine (Predicted)	3400-3300 (two bands)	N-H stretch
~3050	C-H stretch (aromatic)	
~2900	C-H stretch (aliphatic)	
~1600, 1550, 1470	C=C, C=N stretch (pyridine ring)	
~1590	N-H bend	
~600	C-Br stretch	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol )	Key Fragmentation Peaks (m/z)
(4-Bromopyridin-2-yl)methanol	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	187/189 [M] <sup>+</sup> , 170/172 [M-H <sub>2</sub> O] <sup>+</sup> , 108 [M-Br] <sup>+</sup>
(4-Bromopyridin-2-yl)methyl acetate (Predicted)	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	230.06	229/231 [M] <sup>+</sup> , 187/189 [M-CH <sub>2</sub> CO] <sup>+</sup> , 170/172 [M-CH <sub>3</sub> COOH] <sup>+</sup> , 43 [CH <sub>3</sub> CO] <sup>+</sup>
(4-Bromopyridin-2-yl)methyl benzoate (Predicted)	C <sub>13</sub> H <sub>10</sub> BrNO <sub>2</sub>	292.13	291/293 [M] <sup>+</sup> , 187/189 [M-C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> , 105 [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> , 77 [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
(4-Bromopyridin-2-yl)methanamine (Predicted)	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	187.04	186/188 [M] <sup>+</sup> , 171/173 [M-NH <sub>2</sub> ] <sup>+</sup> , 108 [M-Br] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: A 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR Acquisition:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width: 30°
  - Spectral width: -10 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

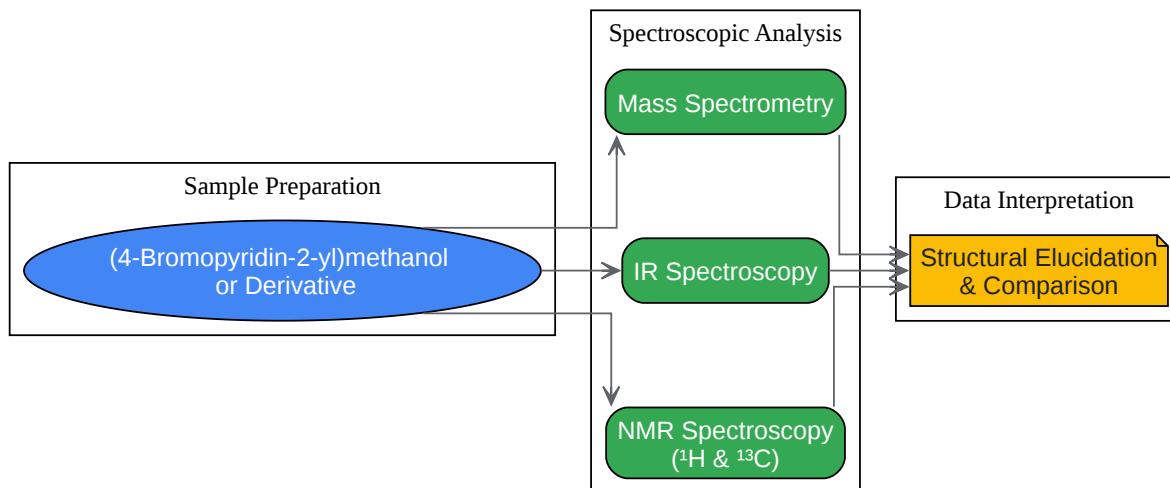
- Data Acquisition:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16
- Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: 40-500 m/z.
- Data Analysis: Identify the molecular ion peak ( $[\text{M}]^+$ ), which will exhibit a characteristic  $\text{M}/\text{M}+2$  isotopic pattern with approximately 1:1 intensity due to the presence of bromine. Analyze the fragmentation pattern to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(4-Bromopyridin-2-yl)methanol** and its derivatives.



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Caption: General workflow for spectroscopic analysis.

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